![molecular formula C23H23FN2O B11505591 5-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B11505591.png)
5-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features a cyclohexene ring system substituted with a fluorophenyl group, an aminoethyl side chain, and an indole moiety.
- This compound has attracted attention due to its potential biological activities and applications.
5-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one: , also known by its systematic name, is a complex organic compound with the molecular formula CHNO.
Preparation Methods
- The subsequent cyclization of the intermediate with cyclohexanone yields the target compound.
Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with the condensation of 4-fluorobenzaldehyde and 2-methylindole to form an intermediate.
Reaction Conditions: Specific reaction conditions and reagents depend on the synthetic route chosen.
Industrial Production: While there isn’t a large-scale industrial production method, research laboratories often synthesize it for further investigation.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction type and conditions.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stereochemistry, and synthetic modifications.
Biology: Investigated for potential bioactivity, such as anticancer or antimicrobial properties.
Medicine: It may serve as a lead compound for drug development.
Industry: Limited industrial applications, but its derivatives could find use in materials science.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other cyclohexene-based compounds with indole or fluorophenyl substituents.
Uniqueness: Its specific combination of functional groups sets it apart.
Properties
Molecular Formula |
C23H23FN2O |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]cyclohex-2-en-1-one |
InChI |
InChI=1S/C23H23FN2O/c1-15-21(22-4-2-3-5-23(22)26-15)10-11-25-19-12-17(13-20(27)14-19)16-6-8-18(24)9-7-16/h2-9,14,17,25-26H,10-13H2,1H3 |
InChI Key |
IYKQPTJOOAEKQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC3=CC(=O)CC(C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl) 2-fluorobenzoate](/img/structure/B11505513.png)
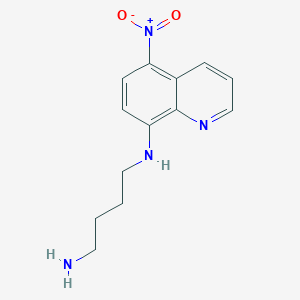
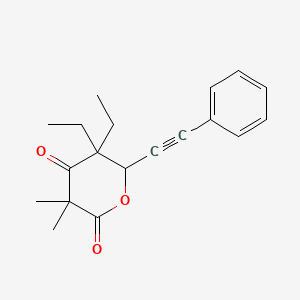
![N-(4-methoxyphenyl)-2-{[4-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11505525.png)
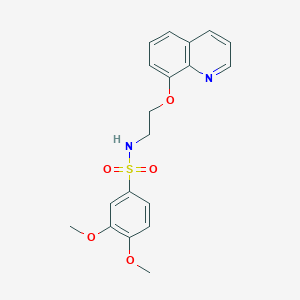
![3-[(Benzylsulfonyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B11505541.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B11505551.png)
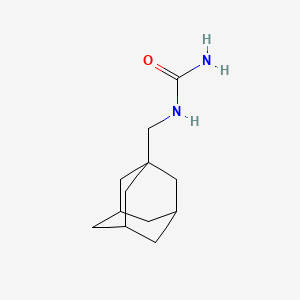
![7-(1,3-benzodioxol-5-yl)-10-phenyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B11505560.png)
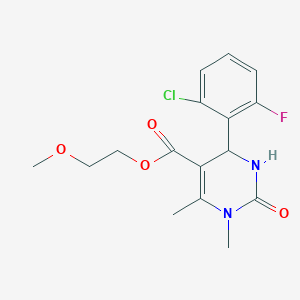
![1-{4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B11505569.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B11505573.png)
![3-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11505577.png)
![Methyl 2-{2'-amino-3'-cyano-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-C]chromen]-1-YL}acetate](/img/structure/B11505584.png)
